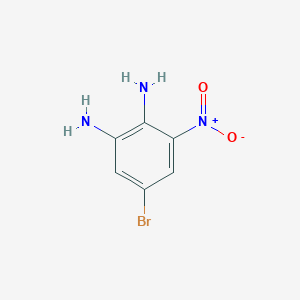

5-Bromo-3-nitrobenzene-1,2-diamine

CAS No.: 84752-20-5

Cat. No.: VC3360776

Molecular Formula: C6H6BrN3O2

Molecular Weight: 232.03 g/mol

* For research use only. Not for human or veterinary use.

Specification

| CAS No. | 84752-20-5 |

|---|---|

| Molecular Formula | C6H6BrN3O2 |

| Molecular Weight | 232.03 g/mol |

| IUPAC Name | 5-bromo-3-nitrobenzene-1,2-diamine |

| Standard InChI | InChI=1S/C6H6BrN3O2/c7-3-1-4(8)6(9)5(2-3)10(11)12/h1-2H,8-9H2 |

| Standard InChI Key | FBPCXPVYWUQREV-UHFFFAOYSA-N |

| SMILES | C1=C(C=C(C(=C1N)N)[N+](=O)[O-])Br |

| Canonical SMILES | C1=C(C=C(C(=C1N)N)[N+](=O)[O-])Br |

Introduction

Chemical Identity and Structural Properties

5-Bromo-3-nitrobenzene-1,2-diamine is an organic compound with a benzene core substituted with bromine, nitro, and two amine groups. Its structural configuration gives it distinctive chemical properties that make it valuable for various synthetic applications.

Basic Identification

The compound is formally identified through several standard chemical nomenclature systems and identifiers as summarized in the table below:

| Property | Value |

|---|---|

| CAS Number | 84752-20-5 |

| Molecular Formula | C₆H₆BrN₃O₂ |

| Molecular Weight | 232.03 g/mol |

| PubChem CID | 45789403 |

| InChI | InChI=1S/C6H6BrN3O2/c7-3-1-4(8)6(9)5(2-3)10(11)12/h1-2H,8-9H2 |

| InChIKey | FBPCXPVYWUQREV-UHFFFAOYSA-N |

| SMILES | C1=C(C=C(C(=C1N)N)N+[O-])Br |

The compound was first recorded in chemical databases on June 21, 2010, with the most recent modification to its record dated April 5, 2025 .

Structural Features

5-Bromo-3-nitrobenzene-1,2-diamine possesses several important structural features that influence its chemical behavior:

-

A benzene ring as the core structure

-

Two amino groups (-NH₂) at positions 1 and 2, forming an ortho-diamine arrangement

-

A nitro group (-NO₂) at position 3

-

A bromine atom at position 5

This arrangement of functional groups creates a molecule with both nucleophilic (amino groups) and electrophilic (nitro and bromine) sites, making it particularly useful for various chemical transformations .

Physical Properties

The physical properties of 5-Bromo-3-nitrobenzene-1,2-diamine are crucial for understanding its behavior in various chemical reactions and applications.

Appearance and Solubility

5-Bromo-3-nitrobenzene-1,2-diamine appears as a red solid at room temperature . While comprehensive solubility data is limited in the available literature, the compound's structural features suggest it would have moderate solubility in polar organic solvents such as ethanol, methanol, and dimethylformamide, which is typical for aromatic diamines with similar substitution patterns.

Spectroscopic Properties

The limited spectroscopic data available indicates that the compound shows characteristic mass spectrometry peaks at m/z 230 and 232 (M-H⁻), which is consistent with the expected isotopic pattern for a mono-brominated compound .

Synthesis Methods

The synthesis of 5-Bromo-3-nitrobenzene-1,2-diamine has been documented in the chemical literature, with specific methodologies developed to obtain the compound in good yield.

Reaction Mechanism

The reduction of the nitro group by diammonium sulfide likely proceeds through a nucleophilic attack by the sulfide ion on the nitro group, followed by a series of electron transfers and protonation steps. This selective reduction is notable for targeting only one of the nitro groups, leaving the other intact alongside the bromine substituent.

The detailed reaction procedure involves:

-

A mixture of 4-bromo-2,6-dinitroaniline (5.5 g, 21.2 mmol) and (NH₄)₂S (10.5 mL, 21.2 mmol) in ethanol (150 mL) is heated at 90°C for 1 hour

-

Upon incomplete conversion, additional (NH₄)₂S (10.5 mL, 21.2 mmol) is added

-

The reaction continues at 90°C for another hour

-

The mixture is concentrated and purified by silica gel chromatography

Chemical Reactivity

The chemical reactivity of 5-Bromo-3-nitrobenzene-1,2-diamine is largely determined by its functional groups and their positions on the aromatic ring.

Reactivity of Amine Groups

The ortho-diamine functionality (1,2-diamino substitution pattern) makes this compound particularly suitable for:

-

Condensation reactions with carbonyl compounds to form benzimidazoles

-

Reactions with dicarbonyl compounds to form quinoxalines

-

Nucleophilic substitution reactions where the amine groups act as nucleophiles

Reactivity of Bromine Substituent

The bromine atom at position 5 provides a site for:

-

Metal-catalyzed cross-coupling reactions (e.g., Suzuki, Stille, or Negishi couplings)

-

Nucleophilic aromatic substitution reactions, particularly when activated by the electron-withdrawing nitro group

Reactivity of Nitro Group

The nitro group at position 3:

-

Activates the ring toward nucleophilic aromatic substitution

-

Can be reduced to form the corresponding triamine derivative

-

Influences the regioselectivity of electrophilic substitution reactions on the ring

Applications and Uses

Based on its structural features and reactivity profile, 5-Bromo-3-nitrobenzene-1,2-diamine has several potential applications in synthetic chemistry and materials science.

Synthetic Intermediate

The compound serves as a valuable intermediate in the synthesis of:

-

Heterocyclic compounds, particularly benzimidazoles and quinoxalines, which have applications in pharmaceutical development

-

Functionalized aromatic diamines for polymer chemistry

-

Complex molecular structures requiring orthogonal functionalization strategies

Comparative Analysis with Related Compounds

Understanding 5-Bromo-3-nitrobenzene-1,2-diamine in the context of related compounds helps elucidate its distinctive properties and potential applications.

Comparison with Similar Substituted Benzene-1,2-diamines

The table below compares 5-Bromo-3-nitrobenzene-1,2-diamine with structurally related compounds:

| Compound | Molecular Formula | Molecular Weight (g/mol) | Key Structural Difference | CAS Number |

|---|---|---|---|---|

| 5-Bromo-3-nitrobenzene-1,2-diamine | C₆H₆BrN₃O₂ | 232.03 | Reference compound | 84752-20-5 |

| 5-Bromo-3-methylbenzene-1,2-diamine | C₇H₉BrN₂ | 201.06 | Methyl group instead of nitro | 76153-06-5 |

Impact of Substituent Variation

The substitution of a nitro group with a methyl group, as seen in 5-Bromo-3-methylbenzene-1,2-diamine, significantly alters the electronic properties of the compound:

-

The nitro group in 5-Bromo-3-nitrobenzene-1,2-diamine is strongly electron-withdrawing, activating the ring toward nucleophilic substitution and deactivating it toward electrophilic substitution

-

The methyl group in 5-Bromo-3-methylbenzene-1,2-diamine is weakly electron-donating, with opposite electronic effects

-

The nitro-containing compound likely exhibits greater reactivity in certain transformations due to the activating effect of the nitro group on the bromine substituent

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume